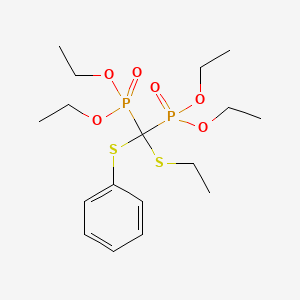
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One possible route is the reaction of a phenyl-substituted nitrile with an isopropyl-substituted ketone in the presence of a base and a methoxy donor. The reaction conditions may include heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
化学反应分析
Types of Reactions
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form a more saturated heterocycle.
Substitution: The phenyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a hydroxylated oxazole, while substitution could introduce new functional groups onto the phenyl or isopropyl moieties.
科学研究应用
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or materials.
作用机制
The mechanism of action of 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
2-Phenyl-4-(propan-2-yl)-1,3-oxazole: Lacks the methoxy group, which may affect its reactivity and applications.
5-Methoxy-2-phenyl-1,3-oxazole: Lacks the isopropyl group, which may influence its chemical properties.
5-Methoxy-4-(propan-2-yl)-1,3-oxazole:
Uniqueness
The presence of the methoxy, phenyl, and isopropyl groups in 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole makes it unique compared to other oxazole derivatives
属性
CAS 编号 |
64686-59-5 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
5-methoxy-2-phenyl-4-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-9(2)11-13(15-3)16-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI 键 |
LACMOYLANXPRBV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(OC(=N1)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


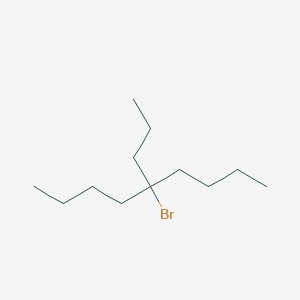
![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)


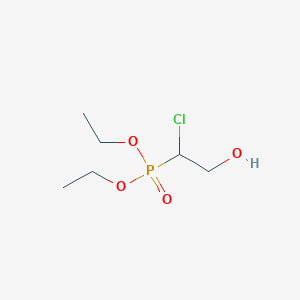
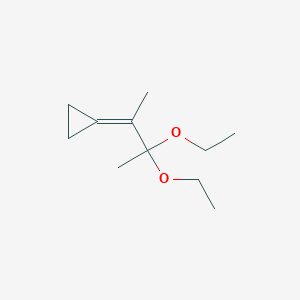
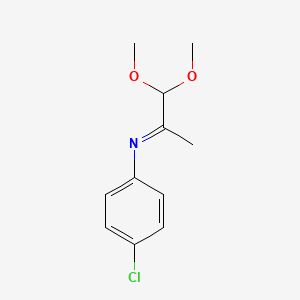
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)

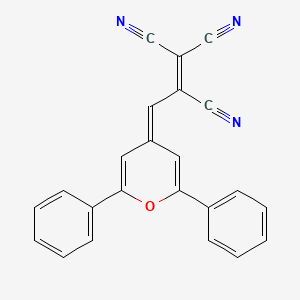
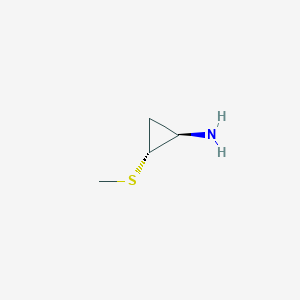
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
